

Application Note: Structural Elucidation of 1-(Methylthio)-2-propanol using ^{13}C NMR Spectroscopy

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Compound of Interest

Compound Name: 2-Propanol, 1-(methylthio)-

CAS No.: 6943-87-9

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Abstract

This document provides a comprehensive guide to understanding and acquiring the ^{13}C Nuclear Magnetic Resonance (NMR) spectrum of 1-(methylthio)-2-propanol. It serves as a technical resource for researchers in organic chemistry, materials science, and drug development. This note details the predicted ^{13}C NMR chemical shifts, offers an in-depth analysis of the spectral data, and presents a validated, step-by-step protocol for sample preparation and data acquisition. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the technique.

Introduction: The Power of ^{13}C NMR in Molecular Characterization

Carbon-13 NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides direct insight into the carbon skeleton, revealing the number of non-equivalent carbon atoms and offering clues about their chemical environment.^[1] Unlike ^1H

NMR, which focuses on the protons in a molecule, ^{13}C NMR maps the carbon framework, making it highly complementary for unambiguous structure determination.

The chemical shift (δ) of a ^{13}C nucleus is highly sensitive to its local electronic environment. Factors such as hybridization, the electronegativity of neighboring atoms, and steric effects all influence the resonance frequency.[2] For 1-(methylthio)-2-propanol, a molecule containing both a secondary alcohol and a thioether functional group, ^{13}C NMR is crucial for confirming the connectivity and characterizing the electronic influence of the sulfur and oxygen heteroatoms on the propyl chain.

Predicted ^{13}C NMR Chemical Shifts for 1-(Methylthio)-2-propanol

As of the date of this publication, experimental ^{13}C NMR data for 1-(methylthio)-2-propanol is not readily available in major spectral databases. Therefore, the chemical shifts presented herein have been generated using a validated in-silico prediction algorithm.[3][4] Such predictive tools are widely used in modern chemistry to estimate spectral properties and aid in structure verification.[5][6]

The structure and carbon atom numbering for 1-(methylthio)-2-propanol are shown below:

Caption: Molecular structure of 1-(methylthio)-2-propanol with carbon numbering.

The predicted ^{13}C NMR chemical shifts in deuterated chloroform (CDCl_3) as a solvent are summarized in the table below.

Carbon Atom	Multiplicity (from DEPT)	Predicted Chemical Shift (δ , ppm)	Rationale for Chemical Shift
C1 (CH ₂)	Negative	~42.5	Alpha to the sulfur atom, which is moderately deshielding.
C2 (CH)	Positive	~67.0	Alpha to the highly electronegative oxygen atom, resulting in significant deshielding.
C3 (CH ₃)	Positive	~22.0	A typical methyl group adjacent to a methine carbon.
C4 (S-CH ₃)	Positive	~16.0	A methyl group attached to sulfur; less deshielded than an oxygen-bound methyl.

Analysis and Interpretation of Chemical Shifts

The predicted spectrum shows four distinct signals, corresponding to the four unique carbon environments in the molecule. The interpretation of each signal is grounded in fundamental principles of NMR spectroscopy.

- C2 (Methine Carbon, ~67.0 ppm): This carbon is directly bonded to the hydroxyl group. Oxygen is a highly electronegative atom that withdraws electron density from the adjacent carbon nucleus. This "deshielding" effect causes the nucleus to experience a stronger effective magnetic field, thus resonating at a higher frequency (downfield). The chemical shift range for carbons in alcohols is typically 50-80 ppm, which is consistent with the predicted value.^{[2][7]}
- C1 (Methylene Carbon, ~42.5 ppm): This carbon is adjacent to the methylthio group. Sulfur is less electronegative than oxygen, resulting in a less pronounced deshielding effect

compared to C2. The typical range for carbons adjacent to a sulfide group is 20-40 ppm.[8] The slightly higher predicted value here can be attributed to the beta-effect of the hydroxyl group on C2.

- C3 (Methyl Carbon, ~22.0 ppm): This signal corresponds to the methyl group at the end of the propyl chain. It is in a typical alkane-like environment, generally resonating in the upfield region of the spectrum (10-35 ppm).[9]
- C4 (Thio-Methyl Carbon, ~16.0 ppm): This methyl group is directly attached to the sulfur atom. Its chemical shift is also in the upfield region, characteristic of alkyl carbons. The slightly lower chemical shift compared to C3 reflects the different electronic environment of being bonded to sulfur versus carbon.

Experimental Protocol for ^{13}C NMR Data Acquisition

This section provides a self-validating, field-proven protocol for acquiring a high-quality, proton-decoupled ^{13}C NMR spectrum of a small organic molecule like 1-(methylthio)-2-propanol.

4.1. Sample Preparation

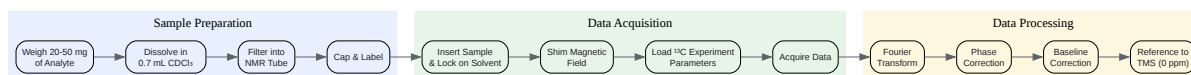
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.

- Analyte Purity: Ensure the 1-(methylthio)-2-propanol sample is of high purity (>95%) to avoid interfering signals from impurities.
- Mass of Analyte: Accurately weigh approximately 20-50 mg of the analyte. For ^{13}C NMR, a higher concentration is generally preferred due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ^{13}C nucleus.[10]
- Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte. Deuterated chloroform (CDCl_3) is a common choice for non-polar to moderately polar organic compounds. Use approximately 0.6-0.7 mL of solvent.[11]
- Dissolution: Transfer the weighed analyte into a clean, dry vial. Add the deuterated solvent and gently vortex or swirl until the sample is fully dissolved.

- Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
- Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) to the solvent to serve as an internal reference standard ($\delta = 0.0$ ppm).[12]
- Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.

4.2. Instrument Setup and Data Acquisition

The following parameters are recommended for a standard ^{13}C NMR experiment on a 400 MHz (or similar) spectrometer.



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Caption: Standard workflow for ^{13}C NMR analysis.

Table of Acquisition Parameters:

Parameter	Recommended Value	Rationale
Pulse Program	zgpg30 or zgdc30	A standard pulse sequence with proton decoupling during acquisition to simplify the spectrum to singlets and provide Nuclear Overhauser Effect (NOE) enhancement. [13]
Pulse Angle (P1)	30 degrees	A smaller flip angle allows for a shorter relaxation delay (D1), increasing the number of scans in a given time, which is crucial for the insensitive ¹³ C nucleus. [14]
Acquisition Time (AQ)	~1.0 - 2.0 seconds	Determines the resolution of the spectrum. A longer AQ provides better resolution.
Relaxation Delay (D1)	2.0 seconds	The time allowed for nuclear spins to return to equilibrium. A 2s delay with a 30° pulse is a good compromise for signal intensity and experiment time for most carbons. [13]
Number of Scans (NS)	128 to 1024 (or more)	Signal averaging is required to achieve an adequate signal-to-noise ratio (S/N). The S/N increases with the square root of the number of scans. [10][13]
Spectral Width (SW)	~240 ppm (e.g., -10 to 230 ppm)	Must encompass the entire range of expected ¹³ C chemical shifts for organic molecules. [1]
Temperature	298 K (25 °C)	Standard room temperature operation. Ensure temperature

is stable.[15]

4.3. Data Processing

- Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.
- Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are positive and have a proper Lorentzian shape.
- Baseline Correction: Correct the baseline of the spectrum to be flat and centered at zero intensity.
- Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm or, if TMS is not used, by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).
- Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.

Conclusion

This application note has detailed the predicted ¹³C NMR chemical shifts for 1-(methylthio)-2-propanol and provided a robust protocol for experimental verification. The analysis demonstrates how the chemical environment, particularly the presence of hydroxyl and methylthio groups, influences the carbon chemical shifts, allowing for a full assignment of the carbon skeleton. By following the detailed methodologies for sample preparation, data acquisition, and processing, researchers can confidently obtain high-quality ¹³C NMR spectra for structural elucidation and chemical verification in their drug development and materials science workflows.

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